molecular formula C53H98O6 B1625546 Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) CAS No. 2442-56-0

Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate)

Cat. No.: B1625546
CAS No.: 2442-56-0
M. Wt: 831.3 g/mol
InChI Key: HTGAUBMLVQRATC-DHSNEXAOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dipalmitoyl-2-Linoleoyl Glycerol can be synthesized through enzymatic interesterification. This process involves the reaction of tripalmitin with linoleic acid in the presence of a lipase enzyme . The reaction typically takes place in an organic solvent such as isooctane and reaches equilibrium after several hours .

Industrial Production Methods: Industrial production of 1,3-Dipalmitoyl-2-Linoleoyl Glycerol often involves the use of natural fats and oils. The enzymatic interesterification method is preferred due to its specificity and efficiency . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dipalmitoyl-2-Linoleoyl Glycerol undergoes various chemical reactions, including:

    Oxidation: The linoleic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidation products.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed to release free fatty acids and glycerol.

    Interesterification: This reaction involves the exchange of fatty acid moieties between different triacylglycerol molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and free radicals.

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

    Interesterification: Lipase enzymes are commonly used to catalyze interesterification reactions.

Major Products Formed:

    Oxidation: Hydroperoxides and other oxidation products.

    Hydrolysis: Free fatty acids (palmitic acid and linoleic acid) and glycerol.

    Interesterification: Various triacylglycerol molecules with different fatty acid compositions.

Scientific Research Applications

1,3-Dipalmitoyl-2-Linoleoyl Glycerol has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1,3-Dipalmitoyl-2-Linoleoyl Glycerol is unique due to the presence of linoleic acid at the sn-2 position, which imparts distinct biochemical properties and functions . The combination of palmitic acid and linoleic acid in this specific arrangement influences its behavior in biological systems and its applications in research and industry.

Properties

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGAUBMLVQRATC-DHSNEXAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H98O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315688
Record name Triglyceride PLP,sn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(16:0/18:2(9Z,12Z)/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0044249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2442-56-0
Record name Triglyceride PLP,sn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2442-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triglyceride PLP,sn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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